molecular formula C16H16N2O2 B5136379 N-phenyl-N'-(1-phenylethyl)ethanediamide

N-phenyl-N'-(1-phenylethyl)ethanediamide

Cat. No.: B5136379
M. Wt: 268.31 g/mol
InChI Key: KXUYUSTYIZYVEK-UHFFFAOYSA-N
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Description

N-phenyl-N'-(1-phenylethyl)ethanediamide is a substituted oxamide derivative characterized by a central ethanediamide (oxalamide) backbone with two aromatic substituents: a phenyl group and a 1-phenylethyl group.

Properties

IUPAC Name

N-phenyl-N'-(1-phenylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12(13-8-4-2-5-9-13)17-15(19)16(20)18-14-10-6-3-7-11-14/h2-12H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUYUSTYIZYVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-phenyl-N'-(1-phenylethyl)ethanediamide has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures can modulate protein kinase activity, which is crucial for cancer cell proliferation and survival. For example, studies have shown that certain derivatives can inhibit specific kinases involved in tumor growth, suggesting a pathway for developing novel anticancer therapies .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Some studies suggest that it may have a role in protecting neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve modulation of signaling pathways related to cell survival .

Catalysis

Transfer Hydrogenation
this compound serves as a ligand in transfer hydrogenation reactions. This process is significant in organic synthesis for producing alcohols from ketones and aldehydes. The compound's ability to stabilize metal catalysts enhances the efficiency of these reactions, making it valuable in fine chemical production .

Chiral Catalysts
The compound has also been explored as a chiral ligand in asymmetric synthesis. Its unique structure allows for the formation of chiral centers during catalytic reactions, which is essential for producing enantiomerically pure compounds used in pharmaceuticals .

Materials Science

Polymer Development
In materials science, this compound has been utilized in the synthesis of polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Nanocomposites
Recent research has focused on using this compound to develop nanocomposites. By integrating it with nanomaterials, researchers have achieved improved electrical conductivity and thermal properties, which are beneficial for electronic applications .

Table 1: Summary of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAnticancer activity
Neuroprotective effects
CatalysisTransfer hydrogenation
Chiral catalysts
Materials SciencePolymer development
Nanocomposites

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-phenyl-N'-(1-phenylethyl)ethanediamide, we compare it to structurally or functionally related ethanediamide derivatives, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Ethanediamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Biological Activity Source
This compound Phenyl, 1-phenylethyl C₁₆H₁₆N₂O₂* 268.31* Not reported; structural analog analysis N/A
N-(4-chloro-3-fluorophenyl)-N'-(1,2,2,6,6-pentamethylpiperidin-4-yl)ethanediamide 4-chloro-3-fluorophenyl, pentamethylpiperidinyl C₂₀H₂₈ClFN₂O₂ 398.9 HIV gp120 inhibitor (IC₅₀: <1 µM) Oriental Journal of Chemistry
N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide (Tinuvin 312) 2-ethoxyphenyl, 2-ethylphenyl C₁₈H₂₀N₂O₃ 312.36 UV stabilizer in polymers Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)
N,N'-bis(4-aminophenyl)ethanediamide 4-aminophenyl, 4-aminophenyl C₁₄H₁₄N₄O₂ 270.29 Polyimide precursor; antimicrobial studies *chem960.com *
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide Benzodioxolyl, fluorophenyl, piperazinyl C₂₇H₂₇FN₄O₄ 490.5 Hypothesized CNS targeting (unconfirmed) 化源网

*Note: Molecular formula and weight for the target compound are estimated based on structural analogs.

Key Findings:

The 1-phenylethyl group in related pyridine derivatives (e.g., ) demonstrates antimicrobial activity (inhibition zones: 12–16 mm), suggesting that this compound may warrant similar testing .

Material Science Applications :

  • Derivatives like Tinuvin 312 () are commercial UV stabilizers, indicating that the target compound’s aromatic substituents could enhance photostability in polymers.

Structural Complexity and Targeting :

  • Ethanediamides with extended substituents (e.g., benzodioxol-piperazine in ) suggest that bulky groups improve binding to complex biological targets, such as neurotransmitter receptors.

Q & A

Q. Advanced

  • Vibrational Circular Dichroism (VCD) : Combined with Hartree-Fock calculations, VCD assigns absolute stereochemistry by comparing experimental and simulated spectra .
  • Molecular docking : Predicts binding affinities to biological targets (e.g., enzymes) by analyzing hydrogen bonding and hydrophobic interactions. For example, docking studies reveal strong binding to kinase domains due to the phenyl-ethyl substituent’s steric complementarity .
  • Molecular Dynamics (MD) : Simulates stability in aqueous environments, highlighting potential degradation pathways under physiological pH .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

  • FTIR : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • NMR : ¹H NMR reveals splitting patterns for the phenyl and ethyl groups (δ 7.2–7.5 ppm for aromatic protons; δ 1.2–1.5 ppm for ethyl CH₃) .
  • X-ray crystallography : Resolves 3D conformation, confirming dihedral angles between aromatic rings (e.g., 76.35° in co-crystals) .

How do reaction conditions influence the products of oxidation or substitution reactions?

Q. Advanced

  • Oxidation : With H₂O₂, the ethanediamide backbone may form oxalic acid derivatives . However, stronger oxidants (e.g., KMnO₄) yield quinones via phenyl ring hydroxylation .
  • Substitution : Introducing methoxy groups requires nucleophilic attack at the amide nitrogen, optimized in polar aprotic solvents (e.g., DMF) at 60°C .
    Data contradictions : Discrepancies in product profiles (e.g., oxalic acid vs. quinone formation) arise from reagent purity, solvent traces, or competing reaction pathways .

How can researchers resolve contradictions in reported biological activity data?

Q. Advanced

  • Replicate under controlled conditions : Ensure identical cell lines (e.g., HEK293 vs. HeLa), exposure times, and solvent controls (DMSO <0.1%) .
  • Purity validation : Use LC-MS to rule out impurities (>99% purity required for IC₅₀ assays) .
  • Target-specific assays : Compare activity across isoforms (e.g., COX-1 vs. COX-2 inhibition) to identify selectivity .

What strategies mitigate instability during storage or experimental use?

Q. Basic

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Moisture control : Use desiccants in sealed containers; lyophilize aqueous solutions for long-term stability .
  • Thermal stability : TGA analysis shows decomposition >150°C, suggesting room-temperature handling is safe .

How does the compound’s structure influence its reactivity in medicinal chemistry?

Q. Advanced

  • Amide backbone : Participates in hydrogen bonding with protease active sites, enhancing inhibitory potency .
  • Phenylethyl group : Enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration .
  • Substituent effects : Fluorine or trifluoromethyl groups on the phenyl ring increase metabolic stability by resisting CYP450 oxidation .

What are the methodological challenges in analyzing tautomerism or conformational isomerism?

Q. Advanced

  • Tautomer detection : Use dynamic NMR at variable temperatures (e.g., 25–80°C) to observe equilibrium shifts between enol and keto forms .
  • Isomer separation : Chiral HPLC with cellulose-based columns resolves enantiomers, critical for pharmacokinetic studies .

How can researchers design experiments to study the compound’s role in supramolecular assemblies?

Q. Advanced

  • Co-crystallization : Combine with carboxylic acids (e.g., 2,2′-disulfanediyl dibenzoic acid) to form hydrogen-bonded tapes, analyzed via single-crystal XRD .
  • Synthon analysis : Identify recurring motifs (e.g., eight-membered amide rings) using crystallographic data .

What are the best practices for scaling up synthesis without compromising yield?

Q. Advanced

  • Flow chemistry : Continuous reactors reduce side reactions and improve heat transfer for exothermic steps .
  • Green solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs and waste .

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